Cas no 223555-85-9 (1-(4-bromophenyl)-N-propylmethanesulfonamide)

1-(4-Bromophenyl)-N-propylmethanesulfonamide is a brominated aromatic sulfonamide compound with potential applications in pharmaceutical and agrochemical research. Its structure features a sulfonamide group linked to a 4-bromophenyl moiety and an N-propyl substituent, offering versatility in synthetic modifications. The bromine atom enhances reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions or as a building block for bioactive molecules. The sulfonamide group contributes to stability and potential biological activity, while the propyl chain may influence solubility and pharmacokinetic properties. This compound is suitable for use in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeted agents, due to its balanced lipophilicity and structural adaptability.
1-(4-bromophenyl)-N-propylmethanesulfonamide structure
223555-85-9 structure
Product Name:1-(4-bromophenyl)-N-propylmethanesulfonamide
CAS No:223555-85-9
MF:C10H14BrNO2S
MW:292.192660808563
CID:92491
PubChem ID:17741333
Update Time:2025-06-07

1-(4-bromophenyl)-N-propylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-N-propylmethanesulfonamide
    • AGN-PC-01LN2H
    • Ambcb9075994
    • CTK4E9261
    • MolPort-003-983-385
    • STL223672
    • SureCN6288936
    • 223555-85-9
    • CHEMBL3484386
    • CS-0333554
    • 1-(4-bromophenyl)-N-propyl-methanesulfonamide
    • A816145
    • SCHEMBL6288936
    • DTXSID40589920
    • FT-0768807
    • Z274591806
    • Benzenemethanesulfonamide,4-bromo-N-propyl-
    • AKOS000378647
    • Inchi: 1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
    • InChI Key: BHKRYHBWAWEZDU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CS(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 290.99300
  • Monoisotopic Mass: 290.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.451
  • Boiling Point: 395.2±44.0 °C at 760 mmHg
  • Flash Point: 192.8±28.4 °C
  • PSA: 54.55000
  • LogP: 3.75020
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(4-bromophenyl)-N-propylmethanesulfonamide Security Information

1-(4-bromophenyl)-N-propylmethanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B805475-10mg
1-(4-Bromophenyl)-N-propylmethanesulfonamide
223555-85-9
10mg
$ 50.00 2022-06-01
TRC
B805475-50mg
1-(4-Bromophenyl)-N-propylmethanesulfonamide
223555-85-9
50mg
$ 115.00 2022-06-01
TRC
B805475-100mg
1-(4-Bromophenyl)-N-propylmethanesulfonamide
223555-85-9
100mg
$ 185.00 2022-06-01
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